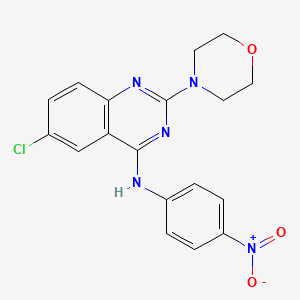

6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine

Description

Properties

CAS No. |

75426-57-2 |

|---|---|

Molecular Formula |

C18H16ClN5O3 |

Molecular Weight |

385.8 g/mol |

IUPAC Name |

6-chloro-2-morpholin-4-yl-N-(4-nitrophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C18H16ClN5O3/c19-12-1-6-16-15(11-12)17(20-13-2-4-14(5-3-13)24(25)26)22-18(21-16)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22) |

InChI Key |

IKHSKFJTQSYIRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 6-chloro-4-quinazolinamine with 4-nitroaniline in the presence of a morpholine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents are commonly employed.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: 6-Chloro-2-morpholino-N-(4-aminophenyl)quinazolin-4-amine.

Substitution: Various substituted quinazoline derivatives depending on the substituents used.

Scientific Research Applications

6-Chloro-2-morpholino-N-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with structural or functional group similarities are compared below.

Table 1: Comparative Analysis of Quinazoline Derivatives

*Estimated based on substituent contributions.

Key Observations:

Substituent Effects: Electron-withdrawing groups (NO₂, Cl): Increase lipophilicity (logP) and electronic deficiency, enhancing interactions with hydrophobic enzyme pockets . Electron-donating groups (OCH₃): Improve aqueous solubility but may reduce binding affinity in non-polar environments . Morpholine: Enhances solubility via hydrogen bonding (C-O-C) while maintaining moderate logP .

Pharmacological Implications :

- The target compound’s 4-nitrophenyl group may confer stronger binding to kinases or receptors requiring electron-deficient aromatic interactions, as seen in other nitro-substituted quinazolines .

- Chloro derivatives (e.g., 5b, ) exhibit higher logP values, suggesting better blood-brain barrier penetration, but risk off-target toxicity .

Spectral Comparison:

Biological Activity

6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazoline core with a chloro group at the 6th position, a morpholino group at the 2nd position, and a nitrophenyl group at the nitrogen position. Its molecular formula is , and it has a molecular weight of approximately 385.804 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.804 g/mol |

| LogP | 4.43280 |

| Polar Surface Area (PSA) | 96.10000 |

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-chloro-4-quinazolinamine with 4-nitroaniline in the presence of a morpholine catalyst. This reaction is performed under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production

For large-scale production, industrial methods utilize high-quality reagents and catalysts, incorporating stringent quality control measures to maintain purity and consistency.

Research indicates that this compound exhibits potential as a selective inhibitor of certain enzymes and receptors, particularly tyrosine kinases, which are crucial for cell growth and survival. The inhibition of these kinases can modulate cellular signaling pathways, making it a candidate for further pharmacological studies.

Antitumor Activity

In vitro studies have demonstrated that quinazoline derivatives, including this compound, possess moderate inhibitory effects on cell growth in various cancer cell lines. The following table summarizes findings from recent studies on its antiproliferative effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 5.0 | |

| MCF7 (Breast) | 3.2 | |

| HeLa (Cervical) | 4.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The following table summarizes its antibacterial potency:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Study on Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated significant tumor growth inhibition when administered at doses of 10 mg/kg body weight daily for two weeks.

Research on Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. It was found to effectively reduce phosphorylation levels of target proteins in treated cell lines, indicating its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine?

The synthesis typically involves a multi-step process:

- Step 1 : Substitution of urea on morpholine to form morpholine-4-carboxamide under acidic conditions .

- Step 2 : Cyclization with anthranilic acid derivatives to yield 2-(morpholin-4-yl)quinazoline intermediates .

- Step 3 : Chlorination at the 4-position using phosphorus oxychloride (POCl₃) to generate 4-chloro intermediates .

- Step 4 : Substitution with 4-nitroaniline via nucleophilic aromatic substitution under reflux conditions . Yields range from 59% to 78%, with purity confirmed by TLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- FTIR : Peaks at 1708–1580 cm⁻¹ (C=C/C=N in quinazoline), 1370–1321 cm⁻¹ (morpholine C-N), and 1563–1612 cm⁻¹ (N-H deformation) confirm functional groups .

- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 2.0–3.5 ppm), and nitro group effects on aryl protons .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 342.8 for chloro derivatives) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and purity?

Strategies include:

- Catalyst Optimization : Using Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl groups, improving selectivity .

- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 1 hour at 150°C vs. 6–12 hours conventionally) while maintaining yields >58% .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Q. How can contradictory spectroscopic data (e.g., NMR/IR shifts) be resolved during characterization?

- Cross-Validation : Combine ¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons, resolving overlapping signals .

- Computational Modeling : Use density functional theory (DFT) to predict IR/NMR spectra and compare with experimental data .

- Isotopic Labeling : For ambiguous N-H peaks, deuterium exchange experiments clarify proton environments .

Q. How does the nitro group at the 4-position of the phenyl ring influence biological activity?

- Electron-Withdrawing Effects : The nitro group enhances electrophilicity, improving binding to kinase ATP pockets (e.g., CLK1 inhibition, IC₅₀ < 100 nM) .

- SAR Studies : Derivatives with 4-nitro substitution show 3–5× higher antitumor activity (e.g., against MCF-7 cells) compared to methoxy or methyl groups .

Q. What in vitro assays are used to evaluate kinase inhibition or antitumor activity?

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays measure IC₅₀ values against CLK1/2/4 and DYRK1A kinases .

- Antiproliferative Activity : MTT assays in cancer cell lines (e.g., HCT-116, A549) with GI₅₀ values <10 µM indicate potency .

- Apoptosis Induction : Caspase-3/7 activation assays quantify programmed cell death .

Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility, bioavailability)?

- Structural Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.